Octahydroxyanthraquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

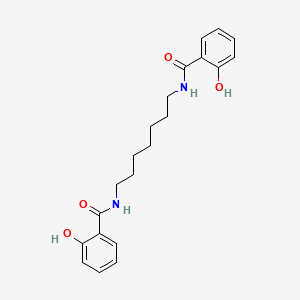

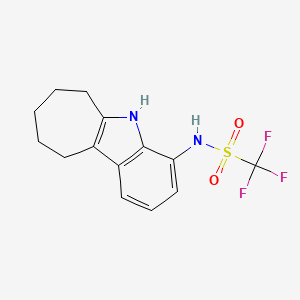

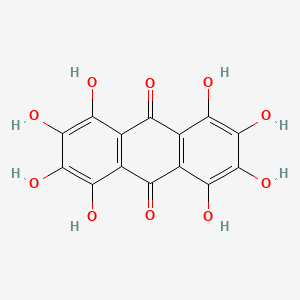

Octahidroxiantraquinona: es un compuesto orgánico con la fórmula química C14H8O10 . Se deriva formalmente de la antraquinona reemplazando ocho átomos de hidrógeno con grupos hidroxilo. Este compuesto se obtuvo por primera vez en 1911 por Georg von Georgievics

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La octahidroxiantraquinona se puede sintetizar mediante la oxidación del rufigalol (1,2,3,5,6,7-hexahidroxiantraquinona) utilizando ácido bórico y óxido mercúrico en ácido sulfúrico a 250 °C . Este método implica una serie de reacciones de oxidación que reemplazan los átomos de hidrógeno con grupos hidroxilo.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial de octahidroxiantraquinona no están ampliamente documentados, la síntesis generalmente implica procesos de oxidación a gran escala similares a los métodos de laboratorio. El uso de ácido bórico y óxido mercúrico en ácido sulfúrico es un enfoque común para producir este compuesto a granel .

Análisis De Reacciones Químicas

Tipos de reacciones: La octahidroxiantraquinona experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar aún más para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden convertir la octahidroxiantraquinona en formas menos oxidadas.

Sustitución: Los grupos hidroxilo se pueden sustituir con otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes:

Reducción: Los agentes reductores como el borohidruro de sodio se pueden utilizar para las reacciones de reducción.

Sustitución: Se pueden utilizar varios reactivos, incluidos los haluros de alquilo y los cloruros de acilo, para las reacciones de sustitución.

Productos principales formados:

Productos de oxidación: Derivados más oxidados de la octahidroxiantraquinona.

Productos de reducción: Formas menos oxidadas del compuesto.

Productos de sustitución: Compuestos con grupos hidroxilo sustituidos.

Aplicaciones Científicas De Investigación

Química: La octahidroxiantraquinona se utiliza como precursor para la síntesis de otras moléculas orgánicas complejas. Su estructura única permite diversas modificaciones químicas, lo que la hace valiosa en la síntesis orgánica .

Biología: El compuesto ha mostrado actividad contra el parásito de la malaria, aunque es menos potente que el rufigalol . También se estudia por sus posibles actividades biológicas, incluidas las propiedades antioxidantes y antimicrobianas.

Medicina: Se están realizando investigaciones para explorar las posibles aplicaciones medicinales de la octahidroxiantraquinona. Sus derivados se están investigando por sus propiedades terapéuticas, incluidas las actividades anticancerígenas y antimaláricas .

Industria: La octahidroxiantraquinona y sus ésteres se estudian por su posible uso en pantallas de cristal líquido (LCD) debido a sus propiedades únicas de cristal líquido .

Mecanismo De Acción

El mecanismo de acción de la octahidroxiantraquinona implica su interacción con diversos objetivos moleculares y vías. Los grupos hidroxilo del compuesto le permiten participar en reacciones redox, lo que puede afectar los procesos celulares. Se sabe que inhibe el crecimiento de ciertos parásitos al interferir con sus vías metabólicas . Los objetivos moleculares y vías exactas involucrados aún están bajo investigación.

Comparación Con Compuestos Similares

Compuestos similares:

Hexahidroxiantraquinona (Rufigalol): Un compuesto con seis grupos hidroxilo, conocido por su potente actividad antimalárica.

Tetrahidroxiantraquinona: Un compuesto con cuatro grupos hidroxilo, utilizado en diversas aplicaciones químicas.

Singularidad: Su capacidad para formar ésteres de cristal líquido lo diferencia de otras hidroxiantraquinonas .

Propiedades

Número CAS |

169132-62-1 |

|---|---|

Fórmula molecular |

C14H8O10 |

Peso molecular |

336.21 g/mol |

Nombre IUPAC |

1,2,3,4,5,6,7,8-octahydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H8O10/c15-5-1-2(8(18)12(22)11(21)7(1)17)6(16)4-3(5)9(19)13(23)14(24)10(4)20/h17-24H |

Clave InChI |

KOWBNNJAGJIIJW-UHFFFAOYSA-N |

SMILES canónico |

C12=C(C(=C(C(=C1O)O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12741775.png)